molecular formula C24H14Cl3F3N2O4S3 B2897263 4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)benzenesulfonamide CAS No. 477868-33-0

4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)benzenesulfonamide

Cat. No. B2897263
CAS RN: 477868-33-0
M. Wt: 653.91
InChI Key: PXHQSONXEKIXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H14Cl3F3N2O4S3 and its molecular weight is 653.91. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Docking and Crystal Structure Analysis

Studies on tetrazole derivatives and sulfonamide hybrids have revealed their structural determination via X-ray crystallography and explored their potential interactions within biological targets through molecular docking. For instance, docking studies and the crystal structure of tetrazole derivatives have been analyzed to understand their orientation and interaction within the active site of the cyclooxygenase-2 enzyme, indicating their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Synthesis and Biological Evaluation

Research on the synthesis and biological evaluation of sulfonamide derivatives has shown significant applications in cancer therapy and enzyme inhibition. For example, new sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in cancer cells by activating p38/ERK phosphorylation, indicating potential therapeutic benefits (Cumaoğlu et al., 2015).

Enzyme Inhibition

Sulfonamide compounds have been investigated for their enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential in treating diseases related to enzyme dysfunction. Molecular docking studies have supported these findings by demonstrating strong binding affinities of sulfonamide derivatives to target enzymes (Kausar et al., 2019).

properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)sulfonyl-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl3F3N2O4S3/c25-16-5-9-18(10-6-16)38(33,34)32(39(35,36)19-11-7-17(26)8-12-19)21-3-1-2-4-22(21)37-23-20(27)13-15(14-31-23)24(28,29)30/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHQSONXEKIXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N(S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)SC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl3F3N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.